Monuril is classified under antibacterials for systemic use (ATC code J01XX01) and is available in the form of granules for oral solution. Each sachet of Monuril contains 5.631 grams of fosfomycin trometamol, equivalent to 3.0 grams of fosfomycin. The formulation also includes excipients such as sucrose and flavoring agents .
Fosfomycin can be synthesized through various chemical pathways, typically involving the reaction of phosphonic acid derivatives with sugar moieties. The synthesis process includes several key steps:
The manufacturing process for Monuril has been validated according to European guidelines, ensuring that all parameters meet quality control standards .
Fosfomycin has a unique molecular structure characterized by its phosphonic acid group attached to a sugar moiety. The chemical formula for fosfomycin is , and its structural representation includes:
The three-dimensional structure allows fosfomycin to effectively interact with bacterial enzymes involved in cell wall synthesis .
Fosfomycin primarily reacts with enzymes involved in bacterial cell wall synthesis, specifically targeting phosphoenolpyruvate transferase. This enzyme catalyzes the transfer of phosphoenolpyruvate to UDP-N-acetylglucosamine, a crucial step in peptidoglycan biosynthesis. By covalently binding to the active site cysteine residue (Cys 115) of this enzyme, fosfomycin inhibits its activity, thereby preventing cell wall formation and leading to bacterial cell death .
Fosfomycin exerts its bactericidal effect by inhibiting the first step in peptidoglycan synthesis, which is essential for bacterial cell wall integrity. This inhibition occurs through:
The pharmacokinetic properties indicate that after oral administration, fosfomycin achieves significant concentrations in urine, maintaining levels above the minimum inhibitory concentration (MIC) for effective bacterial eradication .
Fosfomycin trometamol is a white crystalline powder that is soluble in water. Key properties include:
The pharmacokinetics show that it has an absolute bioavailability ranging from 33% to 53%, which can be affected by food intake .
Monuril is primarily utilized in clinical settings for:
The unique action mechanism makes it a valuable option against antibiotic-resistant strains due to its distinct target site compared to other antibiotics .
Fosfomycin, originally isolated from Streptomyces strains in 1969, represented a novel structural class of phosphonic acid antibiotics with broad-spectrum activity [1] [9]. Early clinical applications were limited by bioavailability challenges and the rapid emergence of bacterial resistance. The calcium salt formulation exhibited poor absorption (12–37%), restricting its utility for systemic infections [5] [10]. The synthesis of fosfomycin trometamol in the 1980s marked a pivotal advancement, enhancing oral bioavailability to 33–44% and enabling sustained urinary concentrations exceeding 128 mg/L for 24–48 hours post-administration [3] [5]. This innovation positioned Monuril as a first-line therapy for uncomplicated urinary tract infections (UTIs) by the 1990s [7].
The global antimicrobial resistance (AMR) crisis has driven fosfomycin’s reevaluation. Its unique mechanism—irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme critical for peptidoglycan synthesis—avoids cross-resistance with β-lactams, aminoglycosides, or fluoroquinolones [1] [5]. In vitro studies confirm activity against >80% of ESBL-producing Escherichia coli and vancomycin-resistant Enterococcus spp., making it a key asset against WHO-designated critical pathogens [5] [10]. Synergy studies reveal enhanced bactericidal effects when combined with carbapenems or cephalosporins, reducing resistance emergence in Pseudomonas aeruginosa and MRSA biofilms [1] [5].
Era | Formulation | Key Advancement | Clinical Impact |
---|---|---|---|
1969–1980s | Natural isolate | Discovery from Streptomyces spp. | Limited to IV use for severe infections |
1980s | Calcium salt | Oral administration introduced | Bioavailability ≤37%; variable efficacy |
1990s–Present | Trometamol salt | Enhanced bioavailability (44%) | Single-dose UTI therapy; global guidelines |
2010s–Present | IV disodium salt | High serum concentrations (Cmax 276–370 mg/L) | Treatment of MDR systemic infections |
The 2024 WHO Bacterial Priority Pathogens List (BPPL) categorizes antibiotic-resistant bacteria into critical, high, and medium priority tiers based on mortality, transmissibility, and treatment challenges [2] [8]. Fosfomycin directly addresses critical-priority pathogens:
The WHO emphasizes fosfomycin’s role in antimicrobial stewardship programs for community-acquired infections. Its single-dose oral regimen minimizes ecological impact compared to prolonged antibiotic courses, reducing selection pressure for resistance [2] [4]. For high-burden pathogens like Salmonella Typhi (high priority), fosfomycin susceptibility remains >80% in endemic regions, though clinical data are limited [8] [10].
WHO Pathogen Tier | Representative Bacteria | Fosfomycin Susceptibility | Stewardship Application |
---|---|---|---|
Critical | Carbapenem-resistant K. pneumoniae | 60–90% (IV formulation) | Combination therapy for bacteremia |
Critical | ESBL-producing E. coli | >95% (oral formulation) | First-line uncomplicated UTI therapy |
High | Fluoroquinolone-resistant Salmonella Typhi | >80% (limited data) | Reserve for MDR enteric fever |
Medium | Penicillin-resistant Staphylococcus aureus | 70–85% | Adjuvant in prosthetic infections |
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6